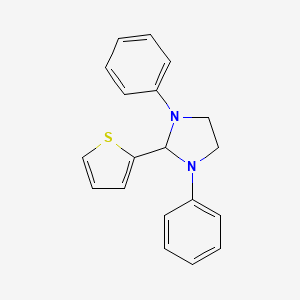

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine” is a chemical compound with the molecular formula C19H18N2S. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives, including “1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine”, involves various synthetic routes. A practical process has been developed for the synthesis of trisubstituted imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives have been subjected to various chemical reactions. For instance, the 3-methyl derivative was subjected to electrophilic substitution reactions (bromination, nitration, formylation, acylation, sulfonation) .科学的研究の応用

Chemical Structure and Properties

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine, also known as TPI , is a heterocyclic compound. Its molecular formula is C₁₉H₁₈N₂S , and it has a molecular weight of 306.42 g/mol . The compound features a five-membered imidazole ring with two phenyl groups and a thiophene substituent.

Antibacterial and Antifungal Properties: TPI derivatives have demonstrated antibacterial and antifungal activities . Researchers explore their potential as novel antimicrobial agents.

Anticancer Potential: Investigations suggest that TPI derivatives possess antitumor properties . Researchers study their impact on cancer cell lines and potential mechanisms of action.

Anti-Inflammatory Effects: TPI compounds may modulate inflammatory pathways . Researchers investigate their role in managing inflammatory conditions.

Antioxidant Activity: TPI derivatives exhibit antioxidant properties . Their ability to scavenge free radicals is of interest for health applications.

Antiviral Activity: Some TPI derivatives show antiviral effects . Researchers explore their potential against specific viruses.

Synthetic Routes and Drug Development

Synthetic Strategies: Scientists have developed various synthetic routes to access TPI and its derivatives. These methods involve cyclization reactions and functional group modifications .

Drug Development: TPI derivatives serve as building blocks for drug design. Researchers explore their potential as scaffolds for novel therapeutic agents . Commercially available drugs containing similar 1,3-diazole rings include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .

DNA Binding and Photocleavage

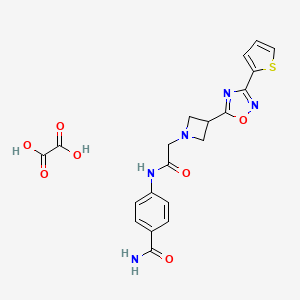

- TPI derivatives have been investigated for their interactions with DNA. For example, a thiophene-containing imidazo-phenanthroline ligand (TIP) showed interesting DNA binding and photocleavage properties . Researchers study these interactions for potential applications in gene therapy or diagnostics.

作用機序

The mechanism of action of imidazole derivatives is broad due to its two nitrogen atoms leading to hydrogen bond creation for improving water solubility properties . The imidazole nucleus has been recognized as an important isostere of amide, thiazole, tetrazole, pyrazole, oxazole, and triazole with an attractive binding site available for interacting with various biomolecules, anions, and cations in biological systems offering potential in imidazole-based drug discovery and developments .

将来の方向性

Imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets . Moreover, it is gaining importance in agrochemicals, solar cell dyes, and functional materials . The process development has good functional group tolerance and substrate flexibility is increasing .

特性

IUPAC Name |

1,3-diphenyl-2-thiophen-2-ylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFBAPSLPYJLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-2-(thiophen-2-yl)imidazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)

![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)

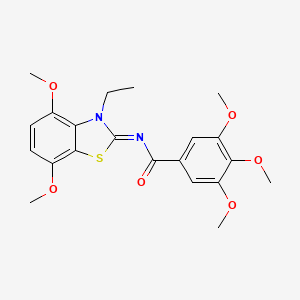

![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)

![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)

![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)